molecular formula C10H7BrN2O4 B8174585 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate

2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate

Cat. No.: B8174585
M. Wt: 299.08 g/mol
InChI Key: MKKRBSYCTXXCIC-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring and a brominated isonicotinic acid moiety

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromopyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c11-7-5-12-4-3-6(7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKRBSYCTXXCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate typically involves the reaction of 3-bromoisonicotinic acid with 2,5-dioxopyrrolidin-1-yl derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the isonicotinic acid moiety can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate include:

  • Nucleophiles such as amines or thiols for substitution reactions.
  • Coupling agents like DCC and catalysts like DMAP for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce more complex pyrrolidinone-based compounds .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in neurological pathways, thereby exerting its anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate include:

  • 2,5-Dioxopyrrolidin-1-yl 3-chloroisonicotinate
  • 2,5-Dioxopyrrolidin-1-yl 3-fluoroisonicotinate
  • 2,5-Dioxopyrrolidin-1-yl 3-iodoisonicotinate

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate apart from its analogs is the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it unique compared to its chloro, fluoro, and iodo counterparts .

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